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molecular formula C9H17NO2 B601579 trans-Ethyl 4-methylpiperidine-2-carboxylate CAS No. 79199-61-4

trans-Ethyl 4-methylpiperidine-2-carboxylate

Cat. No. B601579
M. Wt: 171.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US04258192

Procedure details

Racemic ethyl 4-methyl-2-piperidinecarboxylate (trans form) was hydrolyzed by boiling with an excess of conc. HCl for 4 hrs. to give 4-methyl-2-piperidinecarboxylic acid HCl. A desalting of the amino acid HCl was carried out by chromatography using H form ion-exchange resin (Daiaion SK-112 manufactured by Mitsubishi Chemical Industries Limited) in usual method to give racemic 4-methyl-2-piperidinecarboxylic acid. To a solution of the racemic amino acid (143.2 g) in boiling 95% ethyl alcohol (2,900 ml) was added L-tartaric acid (150 g). Upon cooling, the precipitated salt (145.9 g) was collected by filtration. The crude crystals were recrystallized from 90% ethyl alcohol (1,000 ml) to give (2R,4R)-4-methyl-2-piperidinecarboxylic acid L-tartaric acid, m.p. 183.9°-185.0° C., [α]D26 =+4.4 (C=10 in H2O), Analysis Calcd. for C11H19NO8 (percent): C, 45.05, H, 6.53, N, 4.77 Found (percent): C, 45.12, H, 6.48, N, 4.70. The absolute configulation of the molecule was established by X-ray analysis of the crystal which is a 1:1 complex of the molecule with L-tartaric acid. The product was chromatographed on 2,000 ml of Diaion SK-112 ion-exchange resin packed in water, washed with water and eluted with 3% ammonium hydroxide solution. The fraction eluted from 4% ammonium hydroxide solution was evaporated to dryness to give (2R,4R)-4-methyl-2-piperidinecarboxylic acid (63.0 g) as powdery crystal. Recrystallization of the product from EtOH-H2O yielded the corresponding amino acid, (2R,4R)-4-methyl-2-piperidinecarboxylic acid, m.p. 275.0°-277.8° C., [α]D18 =-18.0 (C=10 2N-HCl), Analysis Calcd. for C7H13NO2 (percent): C, 58.72, H, 9.15, N, 9.78 Found: C, 58.80, H, 9.09, N, 9.71.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][NH:5][CH:4]([C:8]([O:10]CC)=[O:9])[CH2:3]1.[ClH:13]>>[ClH:13].[CH3:1][CH:2]1[CH2:7][CH2:6][NH:5][CH:4]([C:8]([OH:10])=[O:9])[CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(NCC1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 4 hrs
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1CC(NCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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